Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate
CAS No.: 259545-11-4
Cat. No.: VC3838620
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259545-11-4 |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C14H17NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-6,9-10,12-13H,2,7-8H2,1H3 |
| Standard InChI Key | ATAHZGDGVWUBCW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC=CCC1C2=CN=CC=C2 |
| Canonical SMILES | CCOC(=O)C1CC=CCC1C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
Ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate belongs to the class of cyclohexene carboxylates, with systematic IUPAC name ethyl 6-pyridin-3-ylcyclohex-3-ene-1-carboxylate. Its structure comprises a cyclohex-3-ene ring substituted at the 6-position with a 3-pyridyl group and at the 1-position with an ethyl carboxylate moiety. The compound’s stereochemistry and conjugated system influence its reactivity, particularly in Diels-Alder reactions or hydrogenation processes .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 259545-11-4 | |
| Molecular Formula | ||
| Molecular Weight | 231.29 g/mol | |
| InChI Key | ATAHZGDGVWUBCW-UHFFFAOYSA-N | |
| Boiling Point | 328.2±42.0 °C (Predicted) | |
| Density | 1.094±0.06 g/cm³ (Predicted) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 6-(3-pyridyl)cyclohex-3-ene-1-carboxylate typically involves condensation reactions or cross-coupling strategies. A plausible route includes:
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Diels-Alder Reaction: Cyclohexene formation via [4+2] cycloaddition between a diene and a dienophile functionalized with a pyridyl group.
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Esterification: Subsequent reaction of the carboxylic acid intermediate with ethanol under acidic conditions .
Optimization Challenges
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Regioselectivity: Ensuring the pyridyl group occupies the 6-position requires careful control of reaction conditions.
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Yield Limitations: Reported yields for similar cyclohexene carboxylates range from 53% to 67%, suggesting room for optimization .
Industrial Production
Specialty chemical suppliers like VulcanChem and American Custom Chemicals Corporation synthesize the compound on a milligram to gram scale, with purity levels up to 95% . Scaling up production faces challenges in maintaining stereochemical integrity and minimizing byproducts.
Physicochemical Properties
Thermal and Solubility Profiles
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Boiling Point: Predicted to be 328.2°C, indicative of moderate volatility .
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Density: 1.094 g/cm³, aligning with values for similar esters .
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridyl and ester groups .
Acid-Base Behavior
The pyridyl nitrogen () confers weak basicity, enabling protonation under acidic conditions, which may influence reactivity in synthetic applications .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a building block for bioactive molecules. Its cyclohexene ring offers sites for functionalization, while the pyridyl group enhances binding to biological targets . Potential derivatives include:
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Kinase inhibitors: Pyridyl moieties often interact with ATP-binding pockets.
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Anticancer agents: Cyclohexene scaffolds are explored for tubulin polymerization inhibition.
Material Science
Conjugated systems in the molecule may contribute to organic semiconductors or ligands for metal-organic frameworks (MOFs), though direct evidence is lacking in current literature .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| American Custom Chemicals Corp. | 95% | 250 mg | $620.93 |
| American Custom Chemicals Corp. | 95% | 1 g | $757.97 |
| AHH | 95% | 10 g | $498.00 |
Prices reflect research-scale quantities, with bulk pricing negotiable .
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